tert-Butyl 4-Oxooctahydroquinoline-1(2H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-oxo-2,3,4a,5,6,7,8,8a-octahydroquinoline-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-9-8-12(16)10-6-4-5-7-11(10)15/h10-11H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRIMFOLJSEQDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C2C1CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301146640 | |
| Record name | 1(2H)-Quinolinecarboxylic acid, octahydro-4-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301146640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1287218-20-5 | |
| Record name | 1(2H)-Quinolinecarboxylic acid, octahydro-4-oxo-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1287218-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1(2H)-Quinolinecarboxylic acid, octahydro-4-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301146640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-Oxooctahydroquinoline-1(2H)-carboxylate typically involves the following steps:
Cyclization Reaction: The starting material, a suitable amine, undergoes a cyclization reaction with a ketone to form the octahydroquinoline core.
Oxidation: The resulting octahydroquinoline is then oxidized to introduce the oxo group at the 4-position.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol to form the tert-butyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to increase yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl 4-Oxooctahydroquinoline-1(2H)-carboxylate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced forms, depending on the reducing agents and conditions used.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinoline derivatives.
Scientific Research Applications
Synthesis Techniques
The synthesis of tert-butyl 4-oxooctahydroquinoline-1(2H)-carboxylate typically involves several steps, often utilizing reaction conditions such as:
- Solvents : Tetrahydrofuran (THF) or dimethylformamide (DMF)
- Reagents : Potassium tert-butoxide, various alkylating agents
- Temperature Conditions : Reactions are often conducted at low temperatures (-78 °C) to control reactivity and yield.
Example Synthesis Procedure
A common synthesis method involves:
- Charging a round-bottom flask with starting materials.
- Purging the flask with nitrogen to create an inert atmosphere.
- Adding THF and cooling the mixture to -78 °C.
- Gradually introducing potassium tert-butoxide and allowing the mixture to warm to room temperature before further processing.
Medicinal Chemistry
This compound has been investigated for its potential as a pharmaceutical agent. Studies have shown its efficacy in:
- Antimycobacterial Activity : Research indicates that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis, including multi-drug-resistant strains. In vitro and in vivo studies have demonstrated promising results, making it a candidate for further development in tuberculosis treatment .
Organic Synthesis
The compound serves as an intermediate in the synthesis of various biologically active molecules. Its derivatives are utilized in:
- Synthesis of Isoxazole Amino Acid Antagonists : These compounds have shown potential as selective AMPA receptor antagonists, which are significant in neurological research .
Material Science
The structural properties of this compound allow for its use in developing advanced materials:
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties, making it suitable for high-performance applications .
Case Studies
| Study | Findings | Application |
|---|---|---|
| Antimycobacterial Activity Study | Demonstrated effectiveness against Mycobacterium tuberculosis strains | Potential drug development for tuberculosis |
| Synthesis of AMPA Receptor Antagonists | Showed selectivity and potency in inhibiting receptor activity | Neurological disorder treatments |
| Polymer Incorporation Research | Improved thermal and mechanical properties in polymer blends | Development of high-performance materials |
Mechanism of Action
The mechanism of action of tert-Butyl 4-Oxooctahydroquinoline-1(2H)-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes, receptors, and ion channels, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, and alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between tert-Butyl 4-oxooctahydroquinoline-1(2H)-carboxylate and its analogs:
Key Findings:
Functional Group Effects: The 7-fluoro derivative () exhibits enhanced metabolic stability due to fluorine’s electronegativity, making it advantageous in drug design. However, its storage at 2–8°C suggests greater sensitivity to degradation compared to non-halogenated analogs .
Positional Isomerism :
- The 8-oxo isomer () shares a similar molecular weight but differs in ketone placement, leading to distinct solid-state packing. Crystallographic data for this analog reveal weak C–H⋯O hydrogen bonds and π-π interactions, which stabilize its lattice .
Reactivity and Synthesis :
- The 6-nitro-2-oxo derivative () introduces a nitro group, increasing molecular weight and reactivity. Such compounds are often intermediates in the synthesis of amines via reduction .
- Benzyl-substituted analogs () exhibit complex stereochemistry with dihedral angles (48.11°–66.55°) and intramolecular π-π interactions (3.64 Å), underscoring the role of steric effects in conformational stability .
Crystallographic and Safety Profiles :
Biological Activity
tert-Butyl 4-Oxooctahydroquinoline-1(2H)-carboxylate (CAS No. 1287218-20-5) is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and a comparative analysis of its efficacy against various biological targets.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features a quinoline core, which is known for various biological activities, including antimicrobial and anticancer properties. The tert-butyl group enhances its lipophilicity, potentially improving its bioavailability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Inhibition of Enzymatic Activity : This compound has been shown to inhibit certain enzymes involved in critical cellular pathways, which may lead to antiproliferative effects in cancer cells.
- Modulation of Protein Interactions : Research indicates that it may affect the assembly of viral capsids, particularly in Hepatitis B virus (HBV) studies, where it acts as a modulator of core protein assembly .
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. It has demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections.
Anticancer Activity
Research has highlighted its potential as an anticancer agent. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by triggering specific signaling pathways associated with cell death.
Case Studies
- Study on Hepatitis B Virus Capsid Modulation :
- Anticancer Efficacy :
- In a controlled experiment, this compound was tested against HeLa cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
Comparative Analysis
The following table summarizes the biological activities and mechanisms of action related to this compound compared to other similar compounds:
Q & A
Basic Questions
Q. What are the common synthetic routes for tert-Butyl 4-Oxooctahydroquinoline-1(2H)-carboxylate, and how can reaction conditions be optimized for yield?
- Methodology : The synthesis typically involves multi-step organic reactions, starting with quinoline derivatives. For example, esterification of quinoline-1-carboxylic acid with tert-butyl alcohol using coupling agents like dicyclohexylcarbodiimide (DCC) under reflux conditions, followed by purification via column chromatography . Optimization includes solvent selection (e.g., dichloromethane), temperature control (~40–60°C), and stoichiometric ratios of reagents to minimize side reactions. Yield improvements (>70%) are achieved by iterative adjustments to reaction time and catalyst loading.
Q. Which spectroscopic techniques are critical for characterizing tert-Butyl 4-Oxooctahydroquinoline-1(2H)-carboxylate?
- Methodology : Key techniques include:
- ¹H/¹³C NMR : To confirm the tert-butyl group (δ ~1.4 ppm for 9H singlet) and the oxo-octahydroquinoline backbone (e.g., δ 2.5–3.5 ppm for methylene protons adjacent to the carbonyl group) .
- FT-IR : Peaks at ~1700 cm⁻¹ (ester C=O stretch) and ~1650 cm⁻¹ (quinoline ring vibrations).
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ at m/z 280.18 for C₁₄H₂₁NO₃).
Advanced Research Questions
Q. How do crystallographic studies using SHELX software resolve the stereochemistry and molecular packing of tert-Butyl 4-Oxooctahydroquinoline-1(2H)-carboxylate?
- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines hydrogen bonding networks and torsional angles. For instance, graph-set analysis (as per Etter’s rules) can reveal R₂²(8) motifs formed by N–H···O interactions between adjacent molecules, stabilizing the lattice . SHELXPRO interfaces enable modeling of disorder in the tert-butyl group, while residual density maps (>0.3 eÅ⁻³) guide anisotropic displacement parameter adjustments.
Q. What strategies resolve contradictions in biological activity data for substituted quinoline derivatives?
- Methodology : Comparative SAR (Structure-Activity Relationship) studies using analogs with varying substituents (e.g., nitro, bromo, or formyl groups) reveal key trends:
| Substituent Position | Bioactivity (IC₅₀, μM) | Mechanism Hypothesis |
|---|---|---|
| 4-Oxo (target compound) | 12.3 ± 1.5 | Kinase inhibition |
| 6-Nitro (analog) | 8.9 ± 0.8 | DNA intercalation |
| Contradictions arise from assay variability (e.g., cell line specificity) or purity issues (>95% purity required for reliable data). Orthogonal validation via SPR (Surface Plasmon Resonance) and molecular docking clarifies binding affinities . |
Q. How do hydrogen bonding and π-stacking interactions influence the compound’s solid-state stability and solubility?
- Methodology : Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions. For example, the oxo group participates in C=O···H–C contacts (15% contribution), while the quinoline ring engages in offset π-π stacking (3.8 Å interplanar distance). Solubility in DMSO (>50 mg/mL) correlates with reduced H-bond donor capacity, whereas crystalline stability is enhanced by van der Waals interactions from the tert-butyl group .
Q. What are the challenges in scaling up the synthesis of tert-Butyl 4-Oxooctahydroquinoline-1(2H)-carboxylate for preclinical studies?
- Methodology : Pilot-scale reactions face issues like exothermicity during esterification (controlled via jacketed reactors) and column chromatography inefficiency. Alternative purification methods (e.g., recrystallization from ethanol/water mixtures) improve throughput. Process Analytical Technology (PAT) tools monitor reaction progression in real-time, reducing batch variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
